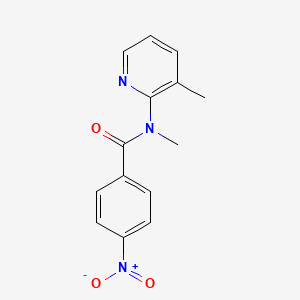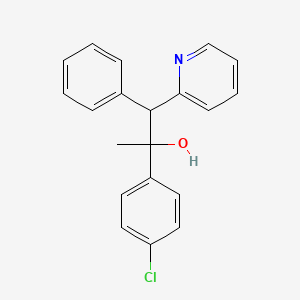
(E)-8-Benzylidene-5,6,7,8-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8E)-8-Benzylidene-5,6,7,8-tetrahydroquinoline is an organic compound belonging to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. This particular compound is characterized by the presence of a benzylidene group at the 8th position of the tetrahydroquinoline ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (8E)-8-benzylidene-5,6,7,8-tetrahydroquinoline typically involves the condensation of 5,6,7,8-tetrahydroquinoline with benzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group through an aldol condensation reaction.
Industrial Production Methods: Industrial production of (8E)-8-benzylidene-5,6,7,8-tetrahydroquinoline may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Types of Reactions:
Oxidation: (8E)-8-Benzylidene-5,6,7,8-tetrahydroquinoline can undergo oxidation reactions to form quinoline derivatives.
Reduction: The compound can be reduced to form 8-benzyl-5,6,7,8-tetrahydroquinoline.
Substitution: Electrophilic substitution reactions can occur at the benzylidene group, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: 8-Benzyl-5,6,7,8-tetrahydroquinoline.
Substitution: Various substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (8E)-8-Benzylidene-5,6,7,8-tetrahydroquinoline is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: Research has explored the use of (8E)-8-benzylidene-5,6,7,8-tetrahydroquinoline derivatives in the development of pharmaceuticals, particularly for the treatment of infectious diseases and cancer.
Industry: In the materials science field, this compound is used in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of (8E)-8-benzylidene-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene group can form covalent or non-covalent interactions with these targets, leading to modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
- Piperolein B
- Isopiperolein B
- Piperamide C9:1(8E)
Comparison: (8E)-8-Benzylidene-5,6,7,8-tetrahydroquinoline is unique due to its specific substitution pattern and the presence of the benzylidene group. Compared to similar compounds like piperolein B and isopiperolein B, it exhibits distinct chemical reactivity and biological activity. The presence of the benzylidene group enhances its ability to participate in various chemical reactions and interact with biological targets.
Propiedades
IUPAC Name |
(8E)-8-benzylidene-6,7-dihydro-5H-quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-2-6-13(7-3-1)12-15-9-4-8-14-10-5-11-17-16(14)15/h1-3,5-7,10-12H,4,8-9H2/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVJDFRJYARCBN-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC3=CC=CC=C3)C1)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(/C(=C/C3=CC=CC=C3)/C1)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Phenyl-2-[4-(phenylacetyl-hydrazonomethyl)-phenoxy]-acetamide](/img/structure/B12002465.png)


![9-Bromo-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002482.png)

![3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea](/img/structure/B12002491.png)


![4-{(E)-[2-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B12002502.png)




